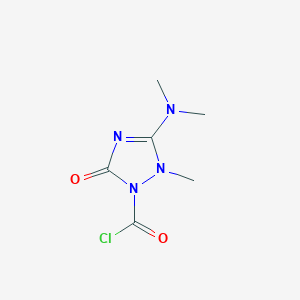
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide), also known as HABA-EDA, is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Mechanism Of Action
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) works by forming a complex with proteins and peptides, which results in a color change or fluorescence emission. The mechanism of action involves the formation of a Schiff base between the aldehyde group of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) and the amino group of the protein or peptide.
Biochemical And Physiological Effects
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Advantages And Limitations For Lab Experiments
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has several advantages in laboratory experiments, including its high sensitivity, specificity, and stability. It is also easy to use and cost-effective. However, 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has some limitations, such as its limited solubility in water and its interference with some detergents and reducing agents.
Future Directions
There are several future directions for the use of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) in scientific research. One potential application is in the development of new diagnostic assays for diseases such as cancer and Alzheimer's disease. 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) can also be used as a tool for studying protein-protein interactions and enzyme kinetics. Additionally, modifications to the structure of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) could lead to the development of new fluorescent probes with improved properties and applications.
Conclusion:
In conclusion, 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a versatile and valuable compound in scientific research. Its unique properties make it a useful tool for protein detection, labeling, and enzyme assays. While there are some limitations to its use, the potential applications of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) in future research are promising.
Synthesis Methods
The synthesis of 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) involves the reaction of 3-aminobenzenecarboximidamide with 1,6-hexanediamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction yields 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) as a white crystalline powder with a high yield and purity.
Scientific Research Applications
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has been extensively used in scientific research as a chromogenic and fluorogenic reagent for the detection of proteins, peptides, and amino acids. It is commonly used in assays such as the Bradford assay, Lowry assay, and BCA assay. 4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) can also be used as a labeling agent for biomolecules and as a substrate for enzymes such as trypsin and chymotrypsin.
properties
CAS RN |
125880-80-0 |
|---|---|
Product Name |
4,4'-(1,6-Hexanediylbis(oxy))bis(3-aminobenzenecarboximidamide) |
Molecular Formula |
C20H28N6O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-amino-4-[6-(2-amino-4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H28N6O2/c21-15-11-13(19(23)24)5-7-17(15)27-9-3-1-2-4-10-28-18-8-6-14(20(25)26)12-16(18)22/h5-8,11-12H,1-4,9-10,21-22H2,(H3,23,24)(H3,25,26) |
InChI Key |
WADDERGXOMNSLM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Other CAS RN |
125880-80-0 |
synonyms |
3-amino-4-[6-(2-amino-4-carbamimidoyl-phenoxy)hexoxy]benzenecarboximid amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)



![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)






